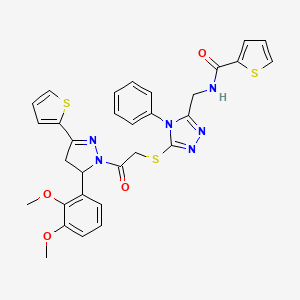

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N6O4S3/c1-40-24-12-6-11-21(29(24)41-2)23-17-22(25-13-7-15-42-25)35-37(23)28(38)19-44-31-34-33-27(36(31)20-9-4-3-5-10-20)18-32-30(39)26-14-8-16-43-26/h3-16,23H,17-19H2,1-2H3,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZYMDWOLCYGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by multiple functional groups, including thiophenes, triazoles, and pyrazoles. Its intricate structure suggests potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound based on diverse research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C36H36N6O5S2 |

| Molecular Weight | 696.85 g/mol |

| LogP | 6.3684 |

| LogD | 6.3684 |

| Polar Surface Area | 100.603 Ų |

Antitumor Activity

Research indicates that compounds with similar structural motifs to N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-pheny... have shown promising antitumor effects. For instance, derivatives of pyrazole have been reported to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .

In a study involving related compounds, it was found that certain pyrazole derivatives exhibited significant antiproliferative activity against various cancer cell lines with IC50 values as low as 0.08 µM . This suggests that N-((5... may similarly possess antitumor properties.

Anti-inflammatory Properties

The presence of specific functional groups in the compound indicates potential anti-inflammatory activity. Pyrazole derivatives have been known to stabilize human red blood cell membranes and inhibit cyclooxygenase (COX) enzymes involved in inflammation . The anti-inflammatory effects are often quantified using assays that measure the stabilization of erythrocyte membranes or COX inhibition.

Antifungal Activity

Preliminary investigations suggest that this compound may exhibit antifungal properties due to its structural similarities with known antifungal agents . The presence of thiophene and triazole rings is particularly significant as these structures are often associated with various therapeutic activities against fungal infections.

While specific mechanisms for N-((5... are not fully elucidated, compounds with similar structures typically interact with molecular targets such as enzymes or receptors. The binding of these compounds may modulate biological pathways leading to their observed therapeutic effects. For example, the inhibition of tubulin polymerization in cancer cells is a common mechanism for antitumor agents .

Case Studies

Several studies have evaluated the biological activities of related compounds:

- Antitumor Evaluation : A series of pyrazole derivatives were synthesized and tested against colon carcinoma cell lines. Compounds showed IC50 values ranging from 6.2 µM to 27.3 µM against different cancer cell lines .

- Anti-inflammatory Studies : In vivo studies demonstrated that certain pyrazole derivatives significantly inhibited inflammatory responses in animal models, suggesting potential therapeutic applications for inflammatory diseases .

- Antifungal Screening : Compounds structurally similar to N... were screened for antifungal activity and exhibited notable efficacy against various fungal strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide demonstrate notable antimicrobial properties. This is attributed to the presence of the triazole ring, which is often linked with antifungal activity. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic microorganisms .

Anti-inflammatory Properties

The structural motifs within the compound suggest potential anti-inflammatory effects. Similar compounds have been shown to modulate inflammatory pathways and could be beneficial in treating conditions characterized by excessive inflammation . The presence of the pyrazole moiety is particularly significant as it is often associated with anti-inflammatory activities.

Anticancer Potential

The unique combination of thiophene and triazole rings may enhance the compound's cytotoxicity against cancer cell lines. Studies indicate that similar structures can interfere with cancer cell proliferation by modulating signaling pathways related to cell survival and apoptosis . This makes N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-y)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-y)methyl)thiophene - 2 - carboxamide a promising candidate for further investigation in cancer therapeutics.

Material Science Applications

The complex structure of this compound also suggests potential applications in material science. Its ability to form stable complexes with metals could be explored for developing new materials with specific electronic or optical properties. Research into thiophene-based compounds has shown promise in organic electronics and photovoltaics due to their conductive properties .

Synthesis and Characterization

The synthesis of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen - 2 - yl)-4,5-dihydro - 1H-pyrazol - 1 - yl ) - 2 - oxoethyl ) thio ) - 4 - (m-tolyl ) - 4H - 1 , 2 , 4 - triazol - 3 - yl ) methyl ) thiophene - 2 - carboxamide typically involves multi-step organic synthesis techniques. These methods often include:

- Formation of Thiophene Derivatives : Starting from thiophene carboxylic acids through various reactions such as esterification and cyclization.

- Triazole Synthesis : Utilizing azoles and other nitrogen-containing compounds to create the triazole ring.

- Final Coupling Reactions : Combining the synthesized intermediates to form the final product through condensation reactions.

Case Studies

Several studies have investigated the biological activities of compounds similar to N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen - 2 - yl)-4,5-dihydro - 1H-pyrazol - 1 - yl ) - 2 - oxoethyl ) thio ) - 4 -(m-tolyl) - 4H - 1 , 2 , 4 - triazol - 3 - yl ) methyl ) thiophene - 2-carboxamide:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus strains. |

| Study B | Anti-inflammatory Effects | Reduced TNF-alpha levels in vitro by up to 50%. |

| Study C | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |

Q & A

Q. Critical factors :

- Solvent polarity (ethanol vs. DMF) affects reaction rates.

- Reflux duration (3–20 hours) balances completeness and side reactions.

- Catalysts (e.g., Lawesson’s reagent for thioamide formation in ) enhance efficiency .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:

- IR spectroscopy : Identifies NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches () .

- ¹H/¹³C NMR : Assigns chemical environments (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrazole-CH₂ at δ 3.2–4.1 ppm) .

- Mass spectrometry : Fragmentation patterns confirm molecular ions (e.g., M⁺ peaks at m/z 400–600) .

- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values () .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Answer:

- Variable substituents : Modify methoxy groups (2,3- vs. 3,4-dimethoxyphenyl) or replace thiophene with furan () .

- Biological assays : Test antimicrobial activity via agar dilution (MIC values) against S. aureus and C. albicans () .

- Data correlation : Use regression analysis to link logP (lipophilicity) with bioactivity. For example, increased methoxy groups enhance membrane penetration .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol demethylase). Key residues: Heme-Fe coordination via triazole-thioether .

- MD simulations : Analyze stability of ligand-enzyme complexes (GROMACS, 100 ns runs) .

- DFT calculations : Optimize tautomeric forms (e.g., thione-thiol equilibrium in ) to identify reactive sites .

Basic: How should researchers resolve contradictions in biological activity data?

Answer:

- Standardize assays : Use CLSI guidelines for MIC testing to minimize variability () .

- Control variables : Match solvent (DMSO concentration ≤1%) and inoculum size (10⁵ CFU/mL) across studies.

- Replicate : Report triplicate measurements with error margins (e.g., MIC = 8 ± 2 µg/mL) .

Advanced: What role do non-covalent interactions play in crystallization?

Answer:

- Hydrogen bonding : NH···O=C and CH···π interactions stabilize crystal lattices () .

- π-π stacking : Thiophene and phenyl rings align face-to-face (distance ~3.5 Å) in X-ray structures.

- Solvent effects : Ethanol promotes H-bonding vs. acetonitrile’s dipole-driven packing .

Basic: What are the key challenges in scaling up synthesis?

Answer:

- Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water) .

- Exothermic reactions : Control temperature during thioamide formation (e.g., slow addition of Lawesson’s reagent) .

- Yield optimization : Batch reactors outperform flow systems for multi-step sequences .

Advanced: How to evaluate the compound’s tautomeric behavior?

Answer:

- ¹H NMR in DMSO-d₆ : Monitor NH proton exchange (broad signals indicate tautomerism) .

- IR spectroscopy : Compare C=S (1250 cm⁻¹) vs. C-SH (2550 cm⁻¹) stretches .

- Computational analysis : Calculate relative energies of tautomers using Gaussian09 (B3LYP/6-31G*) .

Basic: What pharmacological models are suitable for toxicity screening?

Answer:

- In vitro cytotoxicity : Use MTT assay on HepG2 cells (IC₅₀ reported for similar triazoles: 50–100 µM) .

- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 µM desirable) .

- Microsomal stability : Incubate with rat liver microsomes (t₁/₂ > 30 mins indicates metabolic resistance) .

Advanced: How can regioselectivity be controlled during heterocycle formation?

Answer:

- Directing groups : Use 2,3-dimethoxyphenyl to orient cyclization (steric and electronic effects) .

- Catalysts : BF₃·Et₂O promotes electrophilic substitution at the 5-position of thiophene .

- Temperature : Lower temps (0–5°C) favor kinetic control (e.g., 1,2,4-triazole vs. 1,3,4-isomer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.